2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile
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Description
2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile is a useful research compound. Its molecular formula is C25H16N4 and its molecular weight is 372.431. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound is used in synthesizing new derivatives with potential biological activities. For instance, it's involved in the synthesis of naphthofuranpyrazol derivatives, some showing promising effects against Gram-positive and negative bacteria and fungi (El-Wahab et al., 2011).
Synthesis of Novel Derivatives
This compound is integral in the synthesis of novel chromene and pyrano[2,3-c]pyrazole derivatives, exhibiting notable antimicrobial activity (Abdelrazek et al., 2017).
Corrosion Inhibition
A derivative of this compound, specifically 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methyl)malononitrile, has been studied for its corrosion inhibition properties on steel, particularly in acidic environments (Ansari et al., 2016).
Green and Efficient Synthesis
The compound is involved in green and efficient methodologies for constructing potent antioxidant molecules under catalyst-free conditions (Jayalakshmi et al., 2015).
Microwave-Assisted Synthesis
It is used in microwave-assisted synthesis of substituted benzofuran-3(2H)-ones, which are tested for their antimicrobial activities, showing promise against certain fungal and bacterial strains (Ashok et al., 2016).
Antioxidant and Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for antioxidant and antimicrobial activities, showing potential in these areas (Al-Adiwish et al., 2017).
Properties
IUPAC Name |
2-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4/c26-16-19(17-27)15-23-18-29(24-9-5-2-6-10-24)28-25(23)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-15,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXDHEWQYNQNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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